![molecular formula C21H26N2O2S B3480304 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3480304.png)
1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine
Overview
Description
1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine, also known as MPMP, is a chemical compound that has recently gained attention in scientific research for its potential pharmacological properties. MPMP belongs to the class of piperazine derivatives and has been studied for its potential use in treating various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine is not yet fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, as mentioned earlier. 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for more precise and targeted studies of the compound's effects. However, one limitation of using 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine in lab experiments is its limited solubility in water, which can make it challenging to administer to animals.
Future Directions
There are several future directions for the study of 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine. One direction is to further investigate its potential use in treating drug addiction. Another direction is to study its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine in treating various neurological disorders.
Scientific Research Applications
1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to possess anxiolytic and antidepressant-like effects in animal models. 1-(2-methoxyphenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamine.
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenyl)methylsulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-17-7-9-18(10-8-17)15-26-16-21(24)23-13-11-22(12-14-23)19-5-3-4-6-20(19)25-2/h3-10H,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHTHOPFLUVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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